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Compound of Interest

Compound Name: 2-[(Tridec-2-yn-1-yl)oxy]oxane

CAS No.: 108604-32-6

Cat. No.: B8564452 Get Quote

Abstract
In multi-step organic synthesis, the strategic protection of functional groups is paramount to

prevent undesired side reactions. The hydroxyl group is frequently masked to allow for

chemical transformations elsewhere in the molecule. The tetrahydropyranyl (THP) ether is a

robust and widely utilized protecting group for alcohols, valued for its ease of introduction,

stability across a range of non-acidic conditions, and straightforward removal.[1] This document

provides a comprehensive, field-tested protocol for the synthesis of 2-[(Tridec-2-yn-1-
yl)oxy]oxane, the THP-protected form of tridec-2-yn-1-ol. This guide is intended for

researchers in organic chemistry and drug development, offering detailed procedural steps,

mechanistic insights, and practical advice for a successful and reproducible synthesis.

Introduction and Mechanistic Overview
The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction.[2][3] The

substrate, tridec-2-yn-1-ol, reacts with 3,4-dihydro-2H-pyran (DHP) to form a stable acetal,

referred to as a THP ether.[2][3]

Reaction Scheme:

Figure 1: Acid-catalyzed protection of tridec-2-yn-1-ol with 3,4-dihydro-2H-pyran (DHP) to yield

the corresponding THP ether.
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Causality of Reagent Selection & Mechanism
The reaction proceeds via the protonation of the alkene in DHP by an acid catalyst.[4] This

generates a resonance-stabilized oxocarbenium ion, which is a key intermediate.[2] The

hydroxyl group of tridec-2-yn-1-ol then acts as a nucleophile, attacking the electrophilic carbon

of this intermediate.[2] A final deprotonation step, typically by the conjugate base of the

catalyst, regenerates the acid catalyst and yields the final THP ether product.[2]

For this synthesis, Pyridinium p-toluenesulfonate (PPTS) is the catalyst of choice.[5] While

stronger acids like p-toluenesulfonic acid (TsOH) can be used, PPTS is a milder, less acidic

salt, which is particularly advantageous for substrates that may be sensitive to strongly acidic

conditions.[2][6][7] Dichloromethane (DCM) is selected as the solvent due to its inert nature

and its ability to dissolve both the polar alcohol and the nonpolar DHP.[2]

Materials and Equipment
Reagents and Chemicals
It is imperative that all reagents are of high purity and solvents are anhydrous to ensure optimal

reaction outcomes.
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Reagent/Ma
terial

Formula
MW ( g/mol
)

CAS No. Supplier Notes

Tridec-2-yn-

1-ol
C₁₃H₂₄O 196.33 56589-32-3

Sigma-

Aldrich

Starting

material.

3,4-Dihydro-

2H-pyran

(DHP)

C₅H₈O 84.12 110-87-2
Sigma-

Aldrich

Reagent.

Should be

fresh or

distilled.

Pyridinium p-

toluenesulfon

ate (PPTS)

C₁₂H₁₃NO₃S 251.30 24057-28-1
Sigma-

Aldrich
Catalyst.[5]

Dichlorometh

ane (DCM),

Anhydrous

CH₂Cl₂ 84.93 75-09-2
Sigma-

Aldrich

Reaction

solvent.

Saturated

Sodium

Bicarbonate

NaHCO₃ (aq) 84.01 144-55-8
Fisher

Scientific

For aqueous

work-up.

Brine

(Saturated

NaCl

solution)

NaCl (aq) 58.44 7647-14-5
Fisher

Scientific

For aqueous

work-up.

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 7487-88-9
Sigma-

Aldrich
Drying agent.

Silica Gel SiO₂ 60.08 7631-86-9
Sorbent

Technologies

For column

chromatograp

hy (230-400

mesh).

Ethyl Acetate C₄H₈O₂ 88.11 141-78-6
Fisher

Scientific

Eluent for

chromatograp

hy.
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Hexanes C₆H₁₄ 86.18 110-54-3
Fisher

Scientific

Eluent for

chromatograp

hy.

Equipment
Round-bottom flasks (50 mL and 100 mL)

Magnetic stirrer and stir bars

Nitrogen or Argon gas inlet

Septa and needles

Glass syringes

Separatory funnel (125 mL)

Rotary evaporator

Glass column for chromatography

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

UV lamp for TLC visualization

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Experimental Protocol
This protocol is based on a 5.0 mmol scale of the starting alcohol. Adjust quantities

proportionally for different scales.

Reaction Workflow Diagram
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1. Reagent Preparation
- Weigh Tridec-2-yn-1-ol
- Measure DHP & DCM

2. Reaction Setup
- Assemble glassware under N2

- Dissolve alcohol in DCM

3. Reagent Addition
- Add DHP to the solution

- Add PPTS catalyst

4. Reaction Monitoring
- Stir at room temperature

- Monitor by TLC (2-4 hours)

5. Aqueous Work-up
- Quench with sat. NaHCO3

- Extract with DCM

6. Drying & Concentration
- Wash with brine

- Dry organic layer (MgSO4)
- Concentrate via rotary evaporation

7. Purification
- Purify crude oil by flash
  column chromatography

8. Characterization
- Obtain NMR & FTIR spectra

- Determine yield

Click to download full resolution via product page

Caption: Experimental workflow for THP protection.
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Reagent Stoichiometry
Reagent Amount Moles (mmol) Equivalents

Tridec-2-yn-1-ol 0.982 g 5.0 1.0

3,4-Dihydro-2H-pyran

(DHP)
0.63 mL 6.0 1.2

Pyridinium p-

toluenesulfonate

(PPTS)

126 mg 0.5 0.1

Anhydrous

Dichloromethane

(DCM)

25 mL - -

Step-by-Step Procedure
Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar,

add tridec-2-yn-1-ol (0.982 g, 5.0 mmol).

Dissolution: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous

dichloromethane (25 mL) via syringe and stir until the alcohol is fully dissolved.

Reagent Addition: To the stirred solution at room temperature, add 3,4-dihydro-2H-pyran

(0.63 mL, 6.0 mmol) via syringe. Follow this with the addition of pyridinium p-

toluenesulfonate (126 mg, 0.5 mmol).[5]

Scientist's Note: A slight excess of DHP is used to ensure the complete consumption of

the starting alcohol. PPTS is added in a catalytic amount (10 mol%).

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by

Thin-Layer Chromatography (TLC) every 30-60 minutes.

TLC System: 9:1 Hexanes:Ethyl Acetate.

Visualization: UV light and/or potassium permanganate stain.
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Expected Result: The starting alcohol spot will gradually be replaced by a new, less polar

product spot (higher Rf value). The reaction is typically complete within 2-4 hours.

Quenching and Work-up: Once the starting material is consumed, quench the reaction by

adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a

separatory funnel.

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the

organic layers.

Scientist's Note: The bicarbonate wash neutralizes the PPTS catalyst, preventing potential

deprotection during work-up and concentration.[2]

Drying and Concentration: Wash the combined organic layers with brine (20 mL), then dry

over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate

under reduced pressure using a rotary evaporator. This will yield a crude oil.

Purification: Purify the crude oil by flash column chromatography on silica gel.

Eluent System: Start with 100% Hexanes and gradually increase the polarity to a 98:2

Hexanes:Ethyl Acetate mixture.

Fraction Collection: Collect fractions based on TLC analysis. Pool the fractions containing

the pure product.

Final Product: Concentrate the pure fractions via rotary evaporator to yield 2-[(Tridec-2-yn-
1-yl)oxy]oxane as a colorless to pale yellow oil. Determine the final mass and calculate the

percentage yield.

Characterization and Validation
Parameter Expected Result

Physical Appearance Colorless to pale yellow oil

Yield 85-95%

TLC (9:1 Hex:EtOAc) Rf ≈ 0.5 (Product), Rf ≈ 0.2 (Starting Alcohol)
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Expected Spectroscopic Data:
¹H NMR (400 MHz, CDCl₃):

δ 4.85 (t, J=3.5 Hz, 1H, O-CH-O)

δ 4.35 (d, J=2.0 Hz, 2H, O-CH₂-C≡)

δ 3.90-3.85 (m, 1H, THP ring)

δ 3.55-3.50 (m, 1H, THP ring)

δ 2.20 (t, J=7.0 Hz, 2H, C≡C-CH₂)

δ 1.90-1.50 (m, 6H, THP ring)

δ 1.45-1.20 (m, 16H, alkyl chain)

δ 0.88 (t, J=6.8 Hz, 3H, CH₃)

¹³C NMR (101 MHz, CDCl₃):

δ 97.8, 85.0, 78.0, 62.3, 56.5, 31.9, 30.7, 29.6, 29.5, 29.3, 29.1, 28.7, 25.5, 22.7, 19.5,

18.8, 14.1.

FTIR (neat, cm⁻¹):

2925 (s, C-H stretch), 2854 (s, C-H stretch), 2235 (w, C≡C stretch), 1120 (s, C-O stretch),

1035 (s, C-O stretch).

Note: The introduction of the THP group creates a new stereocenter, which may lead to

diastereomeric mixtures if the original alcohol is chiral. For this achiral substrate, this results in

a racemic mixture.[8]

Safety Precautions and Best Practices
All experimental procedures must be conducted in a well-ventilated fume hood while wearing

appropriate Personal Protective Equipment (PPE).
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Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent.[9][10] Avoid

inhalation and skin contact.[9][10] Always handle in a fume hood and wear appropriate

gloves (nitrile gloves should be double-gloved or a nitrile/neoprene combination used, as

DCM penetrates nitrile quickly).[9][10][11]

3,4-Dihydro-2H-pyran (DHP): DHP is flammable and an irritant. Handle with care, avoiding

ignition sources and contact with skin and eyes.

General Handling: Standard laboratory safety practices should be followed, including

wearing safety goggles, a lab coat, and appropriate gloves.[11][12][13]

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)

Low or No Reaction
Inactive catalyst; wet

solvent/reagents.

Use fresh PPTS. Ensure all

glassware is oven-dried and

solvents are anhydrous.

Incomplete Reaction Insufficient DHP or catalyst.

Add an additional 0.2

equivalents of DHP and a

small amount of PPTS. Monitor

by TLC.

Product Decomposition
Overly acidic conditions;

prolonged reaction time.

Use PPTS instead of stronger

acids like TsOH. Do not let the

reaction run significantly longer

than necessary.

Difficult Purification
Co-elution of DHP polymer

byproducts.

Ensure the reaction is properly

quenched. DHP can

polymerize under acidic

conditions; this is usually non-

polar and can be separated

with a non-polar eluent.

Conclusion
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The protocol described herein provides a reliable and high-yielding method for the synthesis of

2-[(Tridec-2-yn-1-yl)oxy]oxane. The use of the mild acid catalyst PPTS ensures compatibility

with the alkyne functionality. This procedure is a foundational technique applicable to a wide

array of hydroxyl-containing molecules, serving as a critical step in complex synthetic

pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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